molecular formula C18H17Cl2N3O2S B250945 2,4-dichloro-N-(3-{[(isobutyrylamino)carbothioyl]amino}phenyl)benzamide

2,4-dichloro-N-(3-{[(isobutyrylamino)carbothioyl]amino}phenyl)benzamide

Cat. No. B250945
M. Wt: 410.3 g/mol
InChI Key: QEBFIJZNJPHDKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-N-(3-{[(isobutyrylamino)carbothioyl]amino}phenyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various cancers and autoimmune diseases.

Mechanism of Action

2,4-dichloro-N-(3-{[(isobutyrylamino)carbothioyl]amino}phenyl)benzamide works by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK). BTK plays a key role in the signaling pathways that regulate the growth and survival of cancer cells and immune cells. By inhibiting BTK, 2,4-dichloro-N-(3-{[(isobutyrylamino)carbothioyl]amino}phenyl)benzamide prevents the activation of these pathways, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
2,4-dichloro-N-(3-{[(isobutyrylamino)carbothioyl]amino}phenyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activation of BTK and its downstream signaling pathways, leading to the inhibition of cell growth and proliferation. Additionally, 2,4-dichloro-N-(3-{[(isobutyrylamino)carbothioyl]amino}phenyl)benzamide has been found to induce apoptosis (programmed cell death) in cancer cells. In animal studies, 2,4-dichloro-N-(3-{[(isobutyrylamino)carbothioyl]amino}phenyl)benzamide has been shown to reduce the growth of tumors and improve survival rates.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,4-dichloro-N-(3-{[(isobutyrylamino)carbothioyl]amino}phenyl)benzamide is its specificity for BTK, which reduces the risk of off-target effects and toxicity. Additionally, 2,4-dichloro-N-(3-{[(isobutyrylamino)carbothioyl]amino}phenyl)benzamide has been found to be effective in the treatment of a wide range of cancers and autoimmune diseases. However, there are also some limitations to the use of 2,4-dichloro-N-(3-{[(isobutyrylamino)carbothioyl]amino}phenyl)benzamide in lab experiments. For example, its efficacy may vary depending on the type of cancer or autoimmune disease being treated, and it may not be effective in all cases.

Future Directions

There are several future directions for the study of 2,4-dichloro-N-(3-{[(isobutyrylamino)carbothioyl]amino}phenyl)benzamide. One area of research is the development of combination therapies that include 2,4-dichloro-N-(3-{[(isobutyrylamino)carbothioyl]amino}phenyl)benzamide with other drugs that target different signaling pathways. This approach may enhance the efficacy of 2,4-dichloro-N-(3-{[(isobutyrylamino)carbothioyl]amino}phenyl)benzamide and reduce the risk of drug resistance. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for 2,4-dichloro-N-(3-{[(isobutyrylamino)carbothioyl]amino}phenyl)benzamide, as well as its potential long-term effects. Finally, research is needed to identify biomarkers that can predict the response to 2,4-dichloro-N-(3-{[(isobutyrylamino)carbothioyl]amino}phenyl)benzamide, which may help to personalize treatment for individual patients.

Synthesis Methods

The synthesis of 2,4-dichloro-N-(3-{[(isobutyrylamino)carbothioyl]amino}phenyl)benzamide involves several steps, starting with the reaction of 2,4-dichloroacetophenone with thiourea to form 2,4-dichloro-N-(thiocarbamoyl)acetophenone. This compound is then reacted with isobutyryl chloride to form 2,4-dichloro-N-(3-isobutyrylthiocarbamoyl)acetophenone. The final step involves the reaction of this intermediate with 3-aminophenylboronic acid to form 2,4-dichloro-N-(3-{[(isobutyrylamino)carbothioyl]amino}phenyl)benzamide.

Scientific Research Applications

2,4-dichloro-N-(3-{[(isobutyrylamino)carbothioyl]amino}phenyl)benzamide has been studied extensively for its potential use in the treatment of various cancers and autoimmune diseases. It has been shown to inhibit the growth and proliferation of cancer cells, including those of B-cell lymphomas and leukemias. Additionally, 2,4-dichloro-N-(3-{[(isobutyrylamino)carbothioyl]amino}phenyl)benzamide has been found to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.

properties

Molecular Formula

C18H17Cl2N3O2S

Molecular Weight

410.3 g/mol

IUPAC Name

2,4-dichloro-N-[3-(2-methylpropanoylcarbamothioylamino)phenyl]benzamide

InChI

InChI=1S/C18H17Cl2N3O2S/c1-10(2)16(24)23-18(26)22-13-5-3-4-12(9-13)21-17(25)14-7-6-11(19)8-15(14)20/h3-10H,1-2H3,(H,21,25)(H2,22,23,24,26)

InChI Key

QEBFIJZNJPHDKX-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC(=S)NC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC(C)C(=O)NC(=S)NC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.